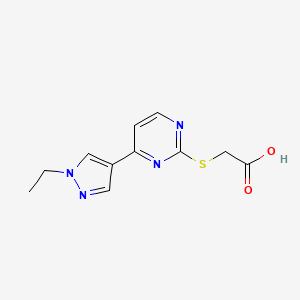
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid (EECPA) is an organic compound derived from a combination of two molecules, pyrazole and pyrimidine. It is a relatively new compound and has recently been gaining attention for its potential applications in the scientific research field. EECPA has a wide range of uses, from being used as a biochemical reagent to a potential therapeutic agent.
Applications De Recherche Scientifique
Plant Growth Regulation and Herbicide Antidote Activity
Research has explored derivatives similar to the mentioned compound for their roles in plant growth regulation and as antidotes to herbicides. For instance, compounds related to the pyrano[2,3-d]pyrimidine class have demonstrated moderate activity as antidotes to common herbicides like 2,4-D, suggesting potential applications in agriculture to mitigate herbicide toxicity and enhance crop resilience (Dotsenko et al., 2016).
Novel Synthesis Methods
Efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives, which share a structural motif with the compound of interest, have been developed. These methodologies facilitate the preparation of N-fused heterocycles, indicating the compound's relevance in synthetic organic chemistry for creating novel molecules with potential biological activities (Ghaedi et al., 2015).
Antioxidant Activity
Some derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated for their antioxidant properties. Certain compounds have shown antioxidant activities comparable to ascorbic acid, highlighting the potential therapeutic applications of these molecules in combating oxidative stress-related diseases (El‐Mekabaty, 2015).
Antimicrobial and Anticancer Activities
Research into 1,3-diphenylpyrazoles bearing pyrimidine and related moieties at the 4-position has revealed significant antibacterial and antifungal activities. Such studies underscore the potential of pyrazolylpyrimidinyl compounds in developing new antimicrobial agents (El‐Emary et al., 2006). Moreover, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase agents, further indicating the compound's potential in medicinal chemistry for treating various diseases (Rahmouni et al., 2016).
Green Synthesis Approaches
Innovative synthetic routes have been developed for pyrazole-based pyrido[2,3-d]pyrimidine-diones, utilizing water as a solvent. Such environmentally friendly synthesis methods align with the green chemistry principles, reducing harmful solvent use and highlighting the compound's role in sustainable chemical synthesis (Heravi et al., 2016).
Propriétés
IUPAC Name |
2-[4-(1-ethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-15-6-8(5-13-15)9-3-4-12-11(14-9)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRZXXLSKUGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

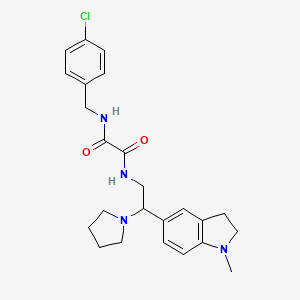
![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)
![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)
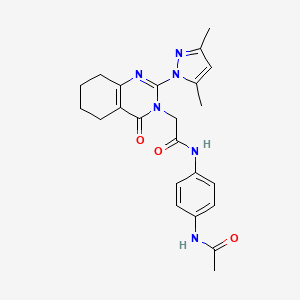


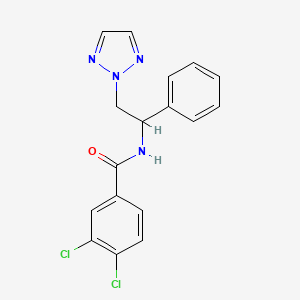
![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)

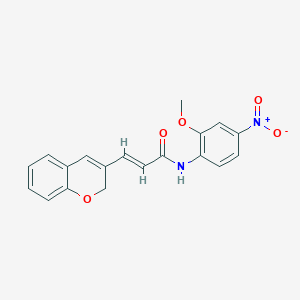
![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2730663.png)